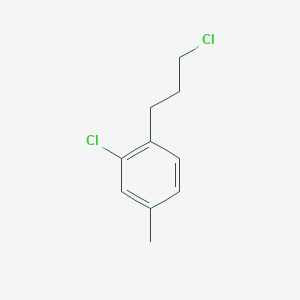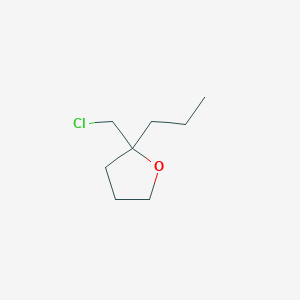
2-(Chloromethyl)-2-propyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxolane ring, along with a propyl group at the same position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propyloxolane typically involves the chloromethylation of 2-propyloxolane. One common method is the reaction of 2-propyloxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the oxolane ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-propyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of 2-methyl-2-propyloxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxirane or other oxidized derivatives.
Reduction: Formation of 2-methyl-2-propyloxolane.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-propyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-propyloxolane depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-2-propyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-2-propyloxolane: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Methoxymethyl)-2-propyloxolane: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-2-propyloxolane is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group serves as an excellent leaving group. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-propyloxolane |
InChI |
InChI=1S/C8H15ClO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |
Clé InChI |
GCXSOMCUIMSPGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
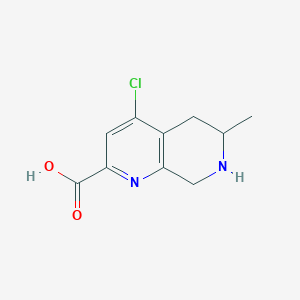
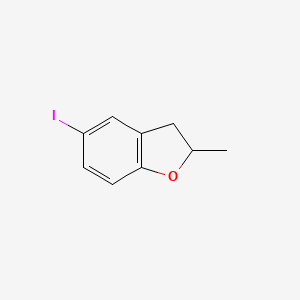

![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)


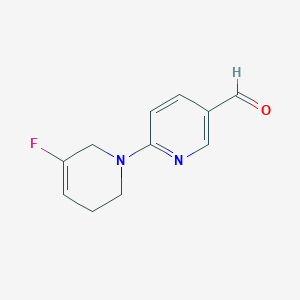
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

